

# The Pharmacokinetics and Pharmacodynamics of (Rac)-IMR-687 (Tovinontrine): A Technical Overview

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## Compound of Interest

Compound Name: (Rac)-Tovinontrine

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## Executive Summary

(Rac)-IMR-687, also known as tovinontrine, is a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9). Developed as a once-daily oral therapy, it was investigated for the treatment of sickle cell disease (SCD) and other hemoglobinopathies. The primary mechanism of action of IMR-687 involves the inhibition of PDE9, leading to increased levels of cyclic guanosine monophosphate (cGMP). This elevation in cGMP was shown in preclinical models to reactivate fetal hemoglobin (HbF) production, reduce red blood cell sickling, and mitigate inflammation and vascular occlusion associated with SCD.

This technical guide provides a comprehensive overview of the publicly available data on the pharmacokinetics and pharmacodynamics of IMR-687, drawing from preclinical studies and clinical trials in both healthy volunteers and adult patients with sickle cell disease. While clinical development for sickle cell disease and beta-thalassemia was discontinued due to a lack of significant clinical benefit in Phase 2b trials, the data generated provide valuable insights into the role of PDE9 inhibition in hemoglobinopathies.

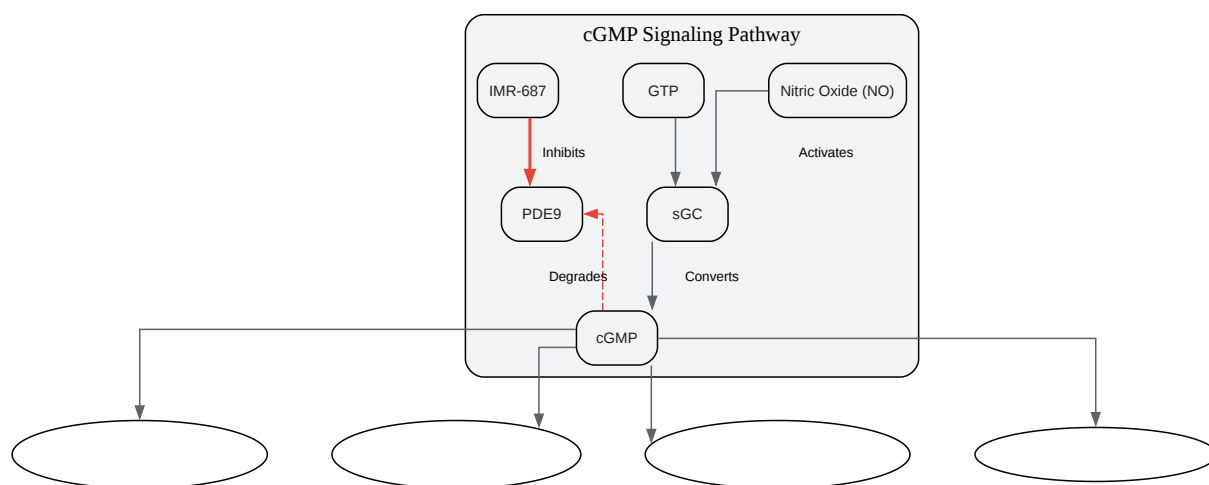
## Introduction

Sickle cell disease is a genetic disorder characterized by the production of abnormal hemoglobin (HbS), which causes red blood cells to become rigid and sickle-shaped. This leads to a cascade of pathophysiological events, including hemolysis, vaso-occlusion, chronic inflammation, and debilitating pain. A key therapeutic strategy in SCD is the induction of fetal hemoglobin (HbF), which interferes with HbS polymerization and ameliorates disease severity.

IMR-687 was designed to offer a novel oral treatment for SCD by targeting the cGMP signaling pathway.<sup>[1][2]</sup> PDE9 is the primary enzyme responsible for degrading cGMP in erythrocytes.<sup>[1]</sup> <sup>[2]</sup> By inhibiting PDE9, IMR-687 increases intracellular cGMP levels, a mechanism known to be associated with the reactivation of HbF.<sup>[1][2]</sup> Preclinical and early clinical studies aimed to establish the safety, tolerability, pharmacokinetic profile, and pharmacodynamic effects of IMR-687.

## Mechanism of Action

IMR-687 is a highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).<sup>[1][2]</sup> In sickle cell disease, there is often impaired bioavailability of nitric oxide (NO), a key signaling molecule that activates soluble guanylate cyclase (sGC) to produce cGMP. Lower levels of cGMP are associated with increased inflammation, cell adhesion, and reduced vasodilation.<sup>[1]</sup> By blocking the degradation of cGMP by PDE9, IMR-687 elevates intracellular cGMP levels. This is believed to have multimodal effects beneficial for SCD, including the reactivation of fetal hemoglobin (HbF) production, which has been shown to improve symptoms and reduce disease burden.<sup>[1][2]</sup>



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**Caption:** Mechanism of Action of IMR-687.

## Pharmacokinetics

IMR-687 is an orally administered drug intended for once-daily dosing. Pharmacokinetic properties were evaluated in a Phase 1 study in healthy volunteers (NCT02998450) and a Phase 2a study in adult patients with sickle cell disease (NCT03401112).

## Summary of Pharmacokinetic Findings

While specific quantitative data for key pharmacokinetic parameters such as C<sub>max</sub> (maximum plasma concentration), T<sub>max</sub> (time to reach C<sub>max</sub>), and AUC (area under the curve) are not publicly available in detail, the clinical studies were designed to assess these parameters at various dose levels.

Qualitative findings from the Phase 2a trial indicated that in patients receiving concomitant hydroxyurea (HU), IMR-687 had no substantial pharmacokinetic effect on HU. Furthermore,

pharmacodynamic responses, such as increases in F-cells, were found to correlate with IMR-687 exposure, suggesting a dose-response relationship.

The discontinuation of the clinical development program for SCD may have limited the publication of detailed pharmacokinetic analyses.

## Pharmacodynamics

The pharmacodynamic effects of IMR-687 were extensively studied in preclinical models and in clinical trials with SCD patients. The primary endpoints focused on biomarkers of disease modification, including markers of red blood cell health, hemolysis, and inflammation.

## Preclinical Pharmacodynamics

In vitro and in vivo preclinical studies demonstrated the potential of IMR-687 to address the underlying pathology of sickle cell disease.

Table 1: Summary of Preclinical Pharmacodynamic Effects of IMR-687

Model System	Key Findings	Reference
K562 & UT-7 Erythroid Cells	- Dose-dependent increase in cGMP. - Dose-dependent induction of HbF.	<a href="#">[1]</a>
CD34+ Progenitors from SCD Patients	- Increased the percentage of HbF-positive erythroid cells (F-cells).	<a href="#">[1]</a>
Townes Transgenic SCD Mouse Model	- Increased HbF levels. - Reduced red blood cell sickling. - Reduced markers of hemolysis (e.g., free plasma Hb). - Reduced immune cell activation and microvascular stasis. - Increased plasma nitrite levels.	<a href="#">[1]</a>

## Clinical Pharmacodynamics

The Phase 2a clinical trial in adult SCD patients evaluated the pharmacodynamic effects of IMR-687 as both a monotherapy and in combination with hydroxyurea.

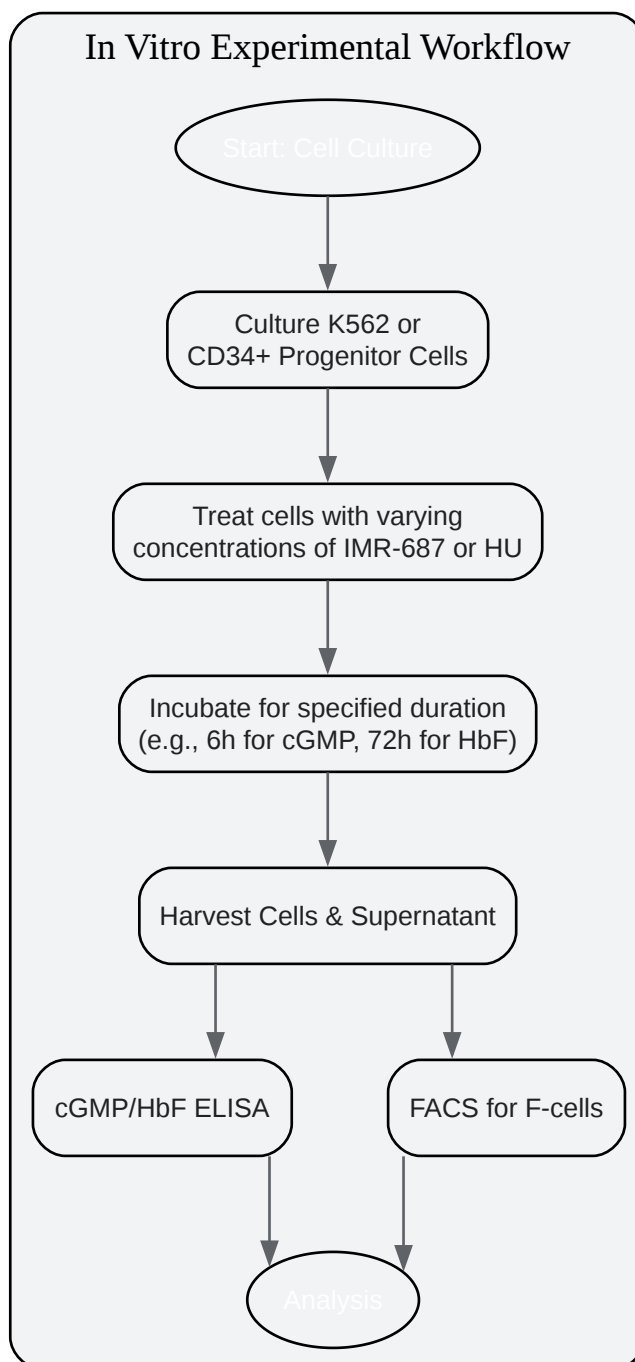
Table 2: Summary of Clinical Pharmacodynamic Effects of IMR-687 in Adult SCD Patients (Phase 2a)

Parameter	Dose Group	Key Findings	Reference
F-cells (%)	100 mg / 200 mg Monotherapy	- Statistically significant increase from baseline compared to placebo at Week 24. - LS mean difference of 11.66 (p=0.0190).	[3]
Fetal Hemoglobin (HbF)	100 mg / 200 mg Monotherapy	- Mean absolute increase from baseline of 0.9%. - 38% of evaluable subjects had an absolute HbF increase of >1%.	[4]
Markers of Hemolysis	Monotherapy & Combination	- Improvements observed in markers of hemolysis.	[4]
Vaso-Occlusive Crises (VOCs)	IMR-687 (pooled) vs. Placebo	- 40% lower mean annualized VOC rate. - Median annualized VOC rate of 0 vs. 1.87 for placebo (p=0.048).	[2][5]
VOC-related Hospitalizations	IMR-687 (pooled) vs. Placebo	- Lower mean annualized rate (0.84 vs. 1.36).	[2]
Inflammation (hsCRP) & Cardiac Stress (NTproBNP)	Monotherapy	- Reductions observed, suggesting potential anti-inflammatory and cardiovascular benefits.	[4]

## Experimental Protocols

Detailed methodologies for the key preclinical experiments are summarized below, based on published literature.

### In Vitro Studies



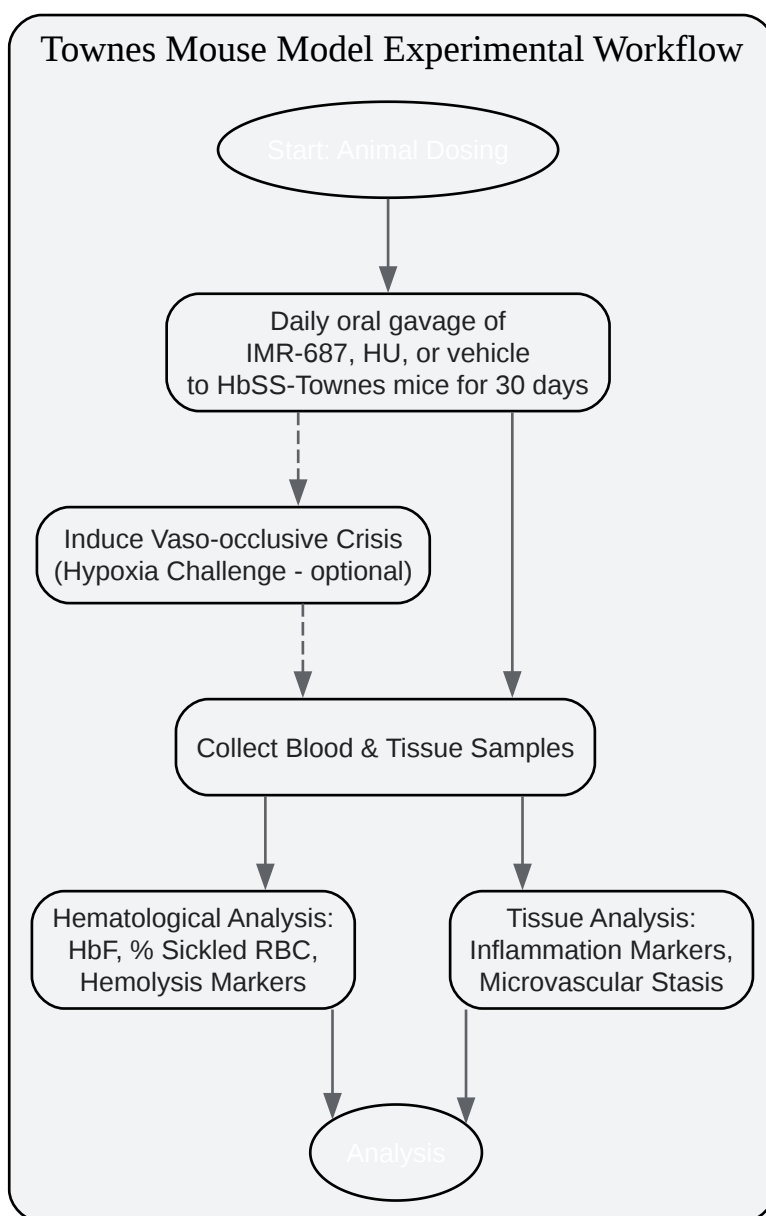
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**Caption:** Generalized workflow for in vitro experiments.

- Cell Culture:
  - K562 Cells: Human erythroleukemic K562 cells were cultured in Iscove's Modified Dulbecco's Medium supplemented with 10% fetal bovine serum and antibiotics.
  - CD34+ Progenitor Cells: CD34+ cells from SCD patient blood or bone marrow were cultured in a two-phase liquid system to induce erythroid differentiation.
- Drug Treatment: Cells were exposed to increasing concentrations of IMR-687 or hydroxyurea (as a comparator).
- cGMP and HbF Quantification:
  - After a 6-hour treatment, cGMP levels in K562 cells were measured.
  - Following a 72-hour treatment, HbF protein levels were quantified from cell lysates using an ELISA kit.
- F-cell Analysis: For CD34+ derived cells, the percentage of HbF-positive (F-cells) erythroid cells was determined by fluorescence-activated cell sorting (FACS).

## In Vivo Studies (Townes Mouse Model)





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**Caption:** Generalized workflow for Townes mouse model experiments.

- Animal Model: The Townes transgenic mouse model, which expresses human sickle hemoglobin (HbSS), was used.
- Dosing Regimen: Mice received daily oral doses of IMR-687 (e.g., 30 mg/kg), hydroxyurea, or a vehicle control for a period of 30 days.

- Pharmacodynamic Assessments:
  - Blood Analysis: At the end of the treatment period, blood was collected to measure the percentage of F-cells, the proportion of sickled red blood cells, and various markers of hemolysis (plasma-free hemoglobin, bilirubin, LDH).
  - Vaso-occlusive Crisis Model: In some experiments, after a period of treatment, mice were exposed to hypoxic conditions to induce vaso-occlusion, which was then quantified.
  - Tissue Analysis: Tissues such as the lungs were analyzed for markers of inflammation and immune cell activation.

## Safety and Tolerability

Across the Phase 1 and Phase 2a clinical trials, IMR-687 was generally reported to be safe and well-tolerated, both as a monotherapy and in combination with hydroxyurea.[\[4\]](#)[\[5\]](#)

- Common Adverse Events: The most frequently reported adverse events included sickle cell anemia with crisis, nausea, headache, and back pain.[\[4\]](#)
- Serious Adverse Events: No treatment-related serious adverse events were reported in the IMR-687 treatment groups.[\[3\]](#)[\[5\]](#)
- Laboratory Findings: There were no clinically significant changes in vital signs, electrocardiogram (ECG) data, or laboratory safety values. Notably, no cases of neutropenia were observed, a potential concern with other SCD therapies like hydroxyurea.[\[5\]](#)

## Conclusion and Future Directions

(Rac)-IMR-687 (tovinontrine) is a selective PDE9 inhibitor that demonstrated a clear mechanism of action, leading to increased cGMP and subsequent favorable pharmacodynamic changes in preclinical models of sickle cell disease. Early clinical data in adult SCD patients supported these findings, showing increases in HbF and F-cells and a reduction in the frequency of vaso-occlusive crises.

Despite these promising early results, the development of tovinontrine for sickle cell disease and beta-thalassemia was halted following interim analyses of Phase 2b trials that did not show

a significant clinical benefit compared to placebo. The comprehensive data gathered throughout its development, however, contribute significantly to the understanding of the cGMP pathway as a therapeutic target in hemoglobinopathies. The findings on safety and pharmacodynamics may inform future research and the development of other agents targeting this pathway. The exploration of tovinontrine has since pivoted to other therapeutic areas, such as heart failure with preserved ejection fraction.

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